2,6-Dichloro-4-cyanobenzoyl chloride
Description
Structure
3D Structure
Properties
CAS No. |
1258298-06-4 |
|---|---|
Molecular Formula |
C8H2Cl3NO |
Molecular Weight |
234.5 g/mol |
IUPAC Name |
2,6-dichloro-4-cyanobenzoyl chloride |
InChI |
InChI=1S/C8H2Cl3NO/c9-5-1-4(3-12)2-6(10)7(5)8(11)13/h1-2H |
InChI Key |
BGIKAFCKKZGRBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C(=O)Cl)Cl)C#N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,6 Dichloro 4 Cyanobenzoyl Chloride
Synthetic Routes via Carboxylic Acid Halogenation
The most direct and conventional method for the synthesis of 2,6-dichloro-4-cyanobenzoyl chloride is through the halogenation of its corresponding carboxylic acid, 2,6-dichloro-4-cyanobenzoic acid. This transformation is a fundamental reaction in organic chemistry, where the hydroxyl group of the carboxylic acid is substituted with a halide, typically chloride.
Common halogenating agents employed for this purpose include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅). The reaction with thionyl chloride is often preferred due to the formation of gaseous byproducts (SO₂ and HCl), which simplifies the purification of the desired acyl chloride. The reaction is typically carried out in an inert solvent, such as toluene or dichloromethane, and may be catalyzed by a small amount of a tertiary amine or N,N-dimethylformamide (DMF).
A typical reaction procedure involves the slow addition of the halogenating agent to a solution or suspension of 2,6-dichloro-4-cyanobenzoic acid at a controlled temperature, followed by a period of heating to ensure complete conversion. The progress of the reaction can be monitored by spectroscopic techniques such as infrared (IR) spectroscopy, observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride at a higher wavenumber.
| Halogenating Agent | Catalyst | Solvent | Typical Reaction Conditions |
| Thionyl chloride (SOCl₂) | DMF (catalytic) | Toluene | Reflux, 1-3 hours |
| Oxalyl chloride ((COCl)₂) | DMF (catalytic) | Dichloromethane | Room temperature, 1-2 hours |
| Phosphorus pentachloride (PCl₅) | None | Neat or inert solvent | Room temperature to gentle heating |
Preparation from Precursors (e.g., Benzal Chlorides or Benzoic Acids)
An alternative approach to this compound involves the construction of the target molecule from simpler, more readily available precursors. One such strategy could start from 2,6-dichlorotoluene. The methyl group of 2,6-dichlorotoluene can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid. The resulting 2,6-dichlorobenzoic acid can then be subjected to a cyanation reaction, followed by halogenation of the carboxylic acid as described in the previous section. However, the selective introduction of a cyano group at the para-position can be challenging due to the directing effects of the existing chloro and carboxyl groups.
A more plausible route would involve starting with a precursor that already contains the cyano group. For instance, the synthesis could commence with 4-aminobenzonitrile. Diazotization of the amino group followed by a Sandmeyer reaction can introduce the two chloro substituents. Subsequent hydrolysis of the nitrile to a carboxylic acid, followed by chlorination, would yield the desired product. However, controlling the regioselectivity of the chlorination step in the Sandmeyer reaction would be critical.
Another potential precursor is 2,6-dichloro-4-nitrotoluene. The nitro group can be reduced to an amino group, which can then be converted to a cyano group via a Sandmeyer reaction. The methyl group would then be oxidized to a carboxylic acid and subsequently converted to the acyl chloride.
Novel Catalytic Approaches in Synthesis
Modern synthetic chemistry is increasingly focused on the development of catalytic methods to improve efficiency, selectivity, and sustainability. In the context of synthesizing this compound, novel catalytic approaches could be applied to several steps of the synthetic sequence.
For the halogenation of 2,6-dichloro-4-cyanobenzoic acid, the use of catalytic amounts of phosphine oxides or N-heterocyclic carbenes (NHCs) with milder halogenating agents could offer an alternative to traditional stoichiometric reagents. These catalysts can activate the carboxylic acid towards nucleophilic attack by the chloride ion, potentially allowing for milder reaction conditions and reducing waste.
Catalytic methods for the direct C-H cyanation of an appropriately substituted dichlorobenzoyl chloride precursor could also be envisioned. Transition metal catalysts, such as those based on palladium or copper, have been shown to mediate the cyanation of aryl halides and pseudohalides. Applying such a methodology to a precursor like 2,6-dichlorobenzoyl chloride, if the regioselectivity could be controlled to favor the 4-position, would provide a more atom-economical route.
Process Optimization and Scalability Studies in Research
The transition of a synthetic route from a laboratory-scale procedure to a large-scale industrial process requires careful optimization of reaction parameters to ensure safety, efficiency, and cost-effectiveness. For the synthesis of this compound, several aspects of the process would be subject to optimization and scalability studies.
In the halogenation of 2,6-dichloro-4-cyanobenzoic acid, key parameters to optimize would include the choice of halogenating agent and solvent, reaction temperature, reaction time, and the method of product isolation and purification. For instance, a detailed study might compare the yield, purity, and cost-effectiveness of using thionyl chloride versus oxalyl chloride on a larger scale. The use of flow chemistry, where reactants are continuously pumped through a reactor, could also be explored to improve heat transfer, reaction control, and safety, particularly for exothermic reactions.
Scalability studies would also involve assessing the availability and cost of starting materials, developing robust analytical methods for in-process control and final product quality assessment, and addressing any potential safety hazards associated with the reagents and reaction conditions. The management of waste streams generated during the synthesis would also be a critical consideration in developing a scalable and environmentally responsible process.
| Parameter | Optimization Goal | Potential Impact on Scalability |
| Reagent Selection | Cost-effective, high-yielding, and safe reagents | Reduces overall production cost and improves process safety. |
| Solvent Choice | Easily recoverable, low toxicity, and inert to reaction conditions | Minimizes environmental impact and simplifies downstream processing. |
| Reaction Temperature | Lowest possible temperature for complete conversion | Enhances safety, reduces energy consumption, and minimizes side reactions. |
| Reaction Time | Shortest possible time for maximum yield | Increases throughput and production capacity. |
| Purification Method | Efficient and scalable (e.g., crystallization vs. chromatography) | Reduces processing time and cost of final product isolation. |
Reactivity and Mechanistic Investigations of 2,6 Dichloro 4 Cyanobenzoyl Chloride
Nucleophilic Acyl Substitution Reactions
2,6-Dichloro-4-cyanobenzoyl chloride is a highly reactive acyl chloride, readily undergoing nucleophilic acyl substitution reactions. The electrophilicity of the carbonyl carbon, enhanced by the inductive effects of the attached chlorine and cyano groups, makes it a prime target for various nucleophiles. These reactions proceed via a characteristic addition-elimination mechanism, where the nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate, which then collapses, expelling the chloride ion as a stable leaving group chemguide.co.uklibretexts.org.
The reaction of this compound with primary and secondary amines is a direct and efficient method for the synthesis of corresponding N-substituted amides. This transformation, often referred to as aminolysis, is typically rapid at room temperature. libretexts.org The reaction mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the carbonyl carbon chemguide.co.ukyoutube.com. To drive the reaction to completion, a base, such as pyridine or a tertiary amine, is commonly added. This base serves to neutralize the hydrochloric acid (HCl) byproduct that is formed, preventing the protonation of the reactant amine, which would render it non-nucleophilic libretexts.org. For amines that are particularly unreactive due to steric hindrance or electronic effects, a catalyst like 4-dimethylaminopyridine (DMAP) may be employed to accelerate the reaction .
Table 1: Examples of Amidation Reactions
| Amine Nucleophile | Product |
|---|---|
| Aniline | N-phenyl-2,6-dichloro-4-cyanobenzamide |
| Benzylamine | N-benzyl-2,6-dichloro-4-cyanobenzamide |
Esterification using this compound can be achieved through several pathways. Direct reaction with an alcohol (alcoholysis) yields the corresponding ester and HCl. Similar to amidation, a base like pyridine is often added to scavenge the HCl produced libretexts.org.
A particularly effective method, especially for sterically hindered substrates, is analogous to the Yamaguchi esterification. organic-chemistry.orgnih.govwikipedia.org In this process, this compound first reacts with another carboxylic acid to form a highly reactive mixed anhydride. This intermediate is then treated with an alcohol in the presence of a nucleophilic catalyst, typically DMAP. The steric hindrance of the two ortho-chlorine atoms on the benzoyl chloride moiety directs the DMAP to attack the less hindered carbonyl group of the other carboxylic acid, forming a highly reactive acyl-pyridinium salt. This species is then readily attacked by the alcohol to furnish the desired ester with high regioselectivity organic-chemistry.orgwikipedia.org. This method is valued for its mild conditions and its ability to prevent racemization of chiral centers researchgate.net.
Table 2: Examples of Esterification Reactions
| Alcohol Nucleophile | Product |
|---|---|
| Methanol | Methyl 2,6-dichloro-4-cyanobenzoate |
| Phenol | Phenyl 2,6-dichloro-4-cyanobenzoate |
Nitrogen-containing heterocycles with an available N-H bond, such as indoles, pyrroles, and imidazoles, can be N-acylated by this compound. The reaction proceeds similarly to amidation, where the nitrogen atom acts as the nucleophile organic-chemistry.org. For some heterocycles, this reaction can be highly regioselective organic-chemistry.orgrsc.org.
In the case of heterocycles like pyridine, which lack an N-H bond, the nitrogen atom can attack the acyl chloride to form a reactive N-acylpyridinium salt. This is the same principle that underlies the catalytic activity of DMAP in the Yamaguchi esterification organic-chemistry.orgnih.gov. These resulting acylpyridinium salts are potent acylating agents themselves and can be used to transfer the 2,6-dichloro-4-cyanobenzoyl group to other nucleophiles.
Table 3: Examples of Reactions with Nitrogen Heterocycles
| Heterocycle | Product Type |
|---|---|
| Pyrrole | N-(2,6-dichloro-4-cyanobenzoyl)pyrrole |
| Imidazole | N-(2,6-dichloro-4-cyanobenzoyl)imidazole |
Influence of Substituents on Reaction Selectivity and Rate
The reactivity of this compound is profoundly influenced by the electronic and steric effects of its substituents.
Electronic Effects: The two chlorine atoms at the ortho positions and the cyano group at the para position are all strong electron-withdrawing groups. These groups pull electron density away from the aromatic ring and the carbonyl carbon via the inductive effect. This increases the partial positive charge on the carbonyl carbon, making it a more potent electrophile and thus more susceptible to nucleophilic attack chemguide.co.uk. This enhanced electrophilicity generally leads to high reaction rates compared to unsubstituted benzoyl chloride wikipedia.org.
Steric Effects: The two bulky chlorine atoms flanking the carbonyl group create significant steric hindrance. This steric bulk can influence reaction selectivity in several ways:
It can hinder the approach of large, bulky nucleophiles, leading to slower reaction rates compared to less hindered acyl chlorides.
In competitive reactions, it can favor the attack of a smaller nucleophile over a larger one.
It plays a crucial role in the regioselectivity of the Yamaguchi-type esterification, where it directs the attack of the DMAP catalyst to the less hindered carbonyl center of the mixed anhydride organic-chemistry.orgwikipedia.org.
Mechanistic Pathways of Acylation and Derivatization
The fundamental mechanistic pathway for reactions involving this compound is the nucleophilic acyl substitution . This process can be broken down into two primary stages: addition and elimination chemguide.co.uk.
Addition: A nucleophile (such as an amine, alcohol, or carboxylate) attacks the highly electrophilic carbonyl carbon. This leads to the breaking of the C=O pi bond and the formation of a transient, sp³-hybridized tetrahedral intermediate libretexts.orgyoutube.com.
Elimination: The tetrahedral intermediate is unstable and collapses. The C=O double bond is reformed, and in the process, the most stable leaving group, the chloride ion (Cl⁻), is expelled chemguide.co.uklibretexts.org. If the initial nucleophile was neutral (e.g., R-NH₂ or R-OH), a final deprotonation step, often facilitated by a base, yields the neutral amide or ester product libretexts.org.
While this direct pathway accounts for amidation and direct esterification, more complex derivatization pathways exist. A prime example is the mixed anhydride pathway seen in the Yamaguchi-type esterification nih.govwikipedia.org.
Formation of Mixed Anhydride: this compound reacts with a carboxylate anion to form a mixed carboxylic-benzoic anhydride.
Formation of Acyl-pyridinium Intermediate: A nucleophilic catalyst, DMAP, regioselectively attacks the less sterically hindered carbonyl carbon of the mixed anhydride, displacing the 2,6-dichloro-4-cyanobenzoate as a leaving group and forming a highly reactive N-acylpyridinium salt organic-chemistry.orgwikipedia.org.
Nucleophilic Attack: The target alcohol then attacks the N-acylpyridinium salt, which is a superior acylating agent, to form the final ester product and regenerate the DMAP catalyst.
This catalyzed, multi-step mechanism provides a sophisticated route for derivatization under mild conditions, leveraging the unique structural and electronic properties imparted by the substituents on the benzoyl chloride ring nih.gov.
Derivatization Strategies Utilizing 2,6 Dichloro 4 Cyanobenzoyl Chloride
Synthesis of Polyfunctionalized Aromatic Compounds
A significant application of derivatives of 2,6-dichloro-4-cyanobenzoyl chloride is in the synthesis of polyfunctionalized aromatic amines. A notable example is the use of O-(2,6-dichlorobenzoyl) hydroxylamines in a catalyst-free electrophilic amination of diarylzinc and diheteroarylzinc compounds. organic-chemistry.orgacs.orgnih.govacs.org This method provides a direct and efficient route to a wide range of tertiary aromatic and heterocyclic amines. organic-chemistry.orgacs.orgnih.govacs.org
The reaction proceeds by treating a diarylzinc or diheteroarylzinc reagent with an O-(2,6-dichlorobenzoyl) hydroxylamine (B1172632) in the presence of magnesium chloride in dioxane at 60 °C. organic-chemistry.orgacs.orgnih.govacs.org The process is characterized by its broad substrate scope, tolerating various functional groups on the organozinc reagent, including both electron-donating and electron-withdrawing substituents. acs.org This methodology has been successfully applied to the synthesis of pharmaceutically important molecules, such as vortioxetine (B1682262) and a key intermediate of delamanid. acs.orgacs.org
Table 1: Scope of the Electrophilic Amination Reaction
| Entry | Diaryl/Diheteroarylzinc | O-(2,6-dichlorobenzoyl) hydroxylamine | Product | Yield (%) |
| 1 | Diphenylzinc | N,N-Diethyl-O-(2,6-dichlorobenzoyl)hydroxylamine | N,N-Diethylaniline | 95 |
| 2 | Di(p-tolyl)zinc | N,N-Diethyl-O-(2,6-dichlorobenzoyl)hydroxylamine | N,N-Diethyl-4-methylaniline | 92 |
| 3 | Di(p-methoxyphenyl)zinc | N,N-Diethyl-O-(2,6-dichlorobenzoyl)hydroxylamine | N,N-Diethyl-4-methoxyaniline | 90 |
| 4 | Di(2-thienyl)zinc | N-Morpholino-O-(2,6-dichlorobenzoyl)hydroxylamine | 4-(Thiophen-2-yl)morpholine | 85 |
The reaction is believed to proceed through a nucleophilic attack of the organozinc compound on the nitrogen atom of the hydroxylamine derivative, with the 2,6-dichlorobenzoyl group acting as a good leaving group. The presence of MgCl₂ is crucial for the reaction's success, likely by activating the hydroxylamine reagent. organic-chemistry.orgacs.org This strategy highlights the utility of 2,6-dichlorobenzoyl chloride derivatives in creating complex aromatic structures with high degrees of functionalization.
Construction of Complex Heterocyclic Scaffolds
The reactivity of this compound makes it a valuable precursor for the synthesis of various heterocyclic systems. The acyl chloride functionality allows for the introduction of the 2,6-dichloro-4-cyanophenyl moiety into molecules that can subsequently undergo cyclization reactions.
Formation of Oxadiazoles (B1248032) and Related Ring Systems
While direct examples of the use of this compound in the synthesis of oxadiazoles are not extensively documented in the reviewed literature, the general and well-established methods for synthesizing 1,3,4-oxadiazoles strongly suggest its applicability. The most common route to 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines.
This synthesis would typically begin with the reaction of this compound with a suitable aroylhydrazide to form the corresponding N-(2,6-dichloro-4-cyanobenzoyl)-N'-aroylhydrazine. This intermediate can then be cyclized using a variety of dehydrating agents, with phosphorus oxychloride (POCl₃) being a common choice.
General Reaction Scheme for Oxadiazole Synthesis:
Acylation of Hydrazide: this compound + R-CONHNH₂ → 2,6-Cl₂-4-CN-C₆H₂-CONHNH-COR + HCl
Cyclodehydration: 2,6-Cl₂-4-CN-C₆H₂-CONHNH-COR + POCl₃ → 2-(2,6-Dichloro-4-cyanophenyl)-5-R-1,3,4-oxadiazole
The resulting 2,5-disubstituted-1,3,4-oxadiazole would incorporate the polyfunctionalized aromatic ring from the starting acyl chloride. This approach offers a modular way to synthesize a library of oxadiazole derivatives with varying substituents at the 5-position by simply changing the starting aroylhydrazide.
Synthesis of Fused Heterocyclic Architectures
The synthesis of fused heterocyclic architectures often involves intramolecular cyclization reactions where a suitably functionalized precursor undergoes ring closure. This compound can be employed to introduce the necessary functionalities for such cyclizations.
For instance, the acyl chloride can react with a nucleophile that also contains a group capable of a subsequent intramolecular reaction. This could involve an intramolecular nucleophilic aromatic substitution, where a nucleophilic group within the same molecule displaces one of the chlorine atoms on the benzene (B151609) ring. The presence of the electron-withdrawing cyano and carbonyl groups would activate the ring towards such a substitution.
Another potential strategy involves the transformation of the nitrile group. For example, the nitrile could be reduced to an amine, which could then participate in an intramolecular condensation with a carbonyl group introduced elsewhere in the molecule, leading to the formation of a fused heterocyclic system. While specific examples utilizing this compound in the synthesis of fused heterocycles are not prominent in the surveyed literature, its chemical properties make it a promising candidate for such synthetic strategies.
Preparation of Precursors for Supramolecular Assemblies
Supramolecular chemistry relies on the self-assembly of molecular components into larger, ordered structures. The design of these components, or tectons, is crucial for controlling the final architecture. This compound can be used to synthesize precursors for such assemblies, particularly for the construction of macrocycles.
The acyl chloride can be used to link two or more molecular fragments together, creating a linear precursor that can then be cyclized to form a macrocycle. The rigidity and defined geometry of the 2,6-disubstituted benzene ring can provide structural control in the resulting macrocycle.
A common strategy for macrocyclization involves high-dilution conditions to favor intramolecular reactions over intermolecular polymerization. For example, this compound could be reacted with a di-nucleophile (e.g., a diamine or a diol) to form a linear intermediate. This intermediate, possessing two reactive termini, could then be induced to cyclize. The chlorine atoms on the benzene ring could also serve as handles for further functionalization or as points of interaction within the final supramolecular assembly.
While the direct use of this compound in the synthesis of specific supramolecular assemblies is not widely reported, its characteristics as a rigid, polyfunctional building block make it a highly suitable candidate for the preparation of precursors for complex supramolecular structures.
Applications in Complex Chemical Synthesis
Role as a Key Intermediate in Medicinal Chemistry Building Blocks
In the pharmaceutical industry, the precise architecture of molecular scaffolds is paramount for biological activity. 2,6-Dichloro-4-cyanobenzoyl chloride provides a rigid and functionalized core that is instrumental in constructing advanced pharmaceutical intermediates.
As a vital fine chemical intermediate, the 2,6-dichlorobenzoyl moiety is indispensable for creating numerous active pharmaceutical ingredients (APIs) and their precursors nbinno.com. The high purity of such reagents is crucial for complex chemical reactions, minimizing unwanted by-products and ensuring the integrity of the final pharmaceutical product nbinno.com. The versatility of the 2,6-dichlorobenzoyl chloride structure allows it to be a foundational component in various synthetic pathways, leading to therapeutically important compounds nbinno.com. The addition of the 4-cyano group provides another point for chemical modification, making it a trifunctional intermediate that can be used to build complex molecular architectures. Aryl nitriles are crucial intermediates in organic chemistry with significant applications in pharmaceuticals and agrochemicals scribd.comchemistryviews.org.
The development of enzyme inhibitors is a cornerstone of modern drug discovery. Proteases, for instance, are involved in the regulation of many physiological processes, and their dysregulated activity is linked to a variety of diseases nih.gov. Natural products often provide the scaffolds for potent protease inhibitors nih.gov. Synthetic building blocks like this compound allow for the creation of novel, non-natural scaffolds that can be tailored to specific enzyme active sites.
The 2,6-dichloro substitution pattern is particularly important in this context. It provides steric bulk that can direct the conformation of the molecule, a critical factor in achieving high-affinity binding to an enzyme's active site. Related compounds, such as 2,6-dichlorobenzoyl chloride, have been explicitly used in the development of non-peptidic inhibitors for cysteine and serine proteases. The benzoyl group serves as a core scaffold to which other functionalities are attached to optimize interactions with the target enzyme. Molecules isolated from various natural sources can serve as a scaffold for the design of novel biopharmaceutical products, and synthetic derivatives often lead to enhanced activity and stability mdpi.com.
| Application Area | Key Structural Feature | Example of Related Compound Use |
| Pharmaceutical Intermediates | 2,6-Dichloro, 4-Cyano, Acyl Chloride | 2,6-Dichlorobenzoyl chloride is a key building block for various APIs nbinno.com. |
| Enzyme Inhibitor Scaffolds | 2,6-Dichloro substitution | Used to create sterically defined scaffolds for protease inhibitors. |
Contributions to Advanced Materials Precursors
The unique electronic and structural properties of this compound make it a valuable precursor for advanced materials, including liquid crystals and specialty polymers.
Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals. The 4-cyanobenzoyl moiety is a well-established component in the design of liquid crystalline molecules. The strong dipole moment of the nitrile group is crucial for inducing the molecular alignment necessary for mesophase formation.
Research has shown that 4-cyanobenzoyl chloride is a common starting material for the synthesis of new liquid crystalline heteroaromatic compounds chemdad.comsigmaaldrich.com. It is used to introduce the cyano-substituted aromatic core, which often forms the rigid part of the calamitic (rod-shaped) liquid crystal molecule. By reacting this compound with various alcohols or amines containing flexible alkyl or alkoxy chains, novel liquid crystal candidates can be synthesized. The 2,6-dichloro substitutions would further influence the material's properties, such as its melting point, clearing point, and dielectric anisotropy, by modifying the core's shape and electronic distribution.
| Precursor Moiety | Role in Liquid Crystal | Research Finding |
| 4-Cyanobenzoyl | Forms rigid, polar core | 4-Cyanobenzoyl chloride is used to synthesize heteroaromatic liquid crystals chemdad.comsigmaaldrich.com. |
| 2,6-Dichloro | Modifies core shape and electronics | Influences mesophase stability and dielectric properties. |
The reactivity of this compound lends itself to polymerization reactions. The acyl chloride function can react with diols or diamines to form polyesters or polyamides, respectively.
Furthermore, the nitrile group offers a pathway to creating highly cross-linked polymers. Aryl nitrile compounds can undergo cyclotrimerization to form a thermally stable, six-membered triazine ring. When a molecule like this compound is first incorporated into a polymer backbone or used to create a prepolymer, subsequent heating can induce the trimerization of the pendant nitrile groups. This process, known as curing, results in the formation of a polycyanurate network. Cyanate ester (CE) resins are known for their excellent thermal and mechanical characteristics, though they can be brittle. Modifying these resins is an active area of research to enhance their toughness researchgate.net. The use of a dichlorinated, cyano-functionalized monomer could lead to polymers with enhanced thermal stability and flame-retardant properties due to the high chlorine content.
Applications in Solid-Phase Organic Synthesis
Solid-phase synthesis is a powerful technique for the rapid and efficient construction of organic molecules, particularly in combinatorial chemistry and peptide synthesis . The methodology involves anchoring a starting material to an insoluble polymer resin and then performing sequential chemical reactions .
The acyl chloride group of this compound makes it highly suitable for solid-phase applications. It can be used to acylate functional groups present on the solid support. For instance, 4-cyanobenzoyl chloride has been documented to participate in the benzylamine acylation of Argopore MB-CHO resin chemdad.comsigmaaldrich.com. This reaction attaches the cyanobenzoyl moiety to the solid support, which can then be further elaborated. The use of solid-phase chlorinating reagents to convert resin-bound carboxylic acids into acyl chlorides is also a known strategy, highlighting the central role of this functionality in solid-phase chemistry researchgate.net. The 2,6-dichloro substitutions can provide steric shielding, potentially influencing the selectivity of subsequent reactions performed on the resin-bound scaffold.
| Resin Type | Reaction with Acyl Chloride | Purpose |
| Amino-functionalized resin | Amide bond formation | Anchoring the molecule for further synthesis chemdad.comsigmaaldrich.com. |
| Hydroxyl-functionalized resin | Ester bond formation | Creating a library of ester compounds. |
Advanced Analytical Characterization in Research of 2,6 Dichloro 4 Cyanobenzoyl Chloride and Its Derivatives
Spectroscopic Elucidation Techniques (e.g., Advanced NMR, High-Resolution Mass Spectrometry)
Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of 2,6-Dichloro-4-cyanobenzoyl chloride and its derivatives. Advanced Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are cornerstone techniques in this analytical arsenal.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon framework of a molecule, respectively. For this compound, the aromatic region of the ¹H NMR spectrum is of particular interest. Due to the substitution pattern, the two aromatic protons are chemically equivalent and would be expected to appear as a singlet. The chemical shift of this singlet would be influenced by the electron-withdrawing effects of the two chlorine atoms, the cyano group, and the benzoyl chloride moiety.
In ¹³C NMR spectroscopy, each unique carbon atom in the molecule gives a distinct signal. pressbooks.pub The number of signals can confirm the symmetry of the molecule. For this compound, one would expect to see signals for the carbonyl carbon, the cyano carbon, and the aromatic carbons. The chemical shifts of these carbons are highly dependent on their electronic environment. libretexts.org Broadband proton decoupling is a common technique used in ¹³C NMR to simplify the spectrum by removing the coupling between carbon and proton atoms, resulting in each unique carbon appearing as a singlet. libretexts.org
| Compound | ¹H NMR (Solvent, Frequency) | Chemical Shift (δ, ppm), Multiplicity, Coupling Constant (J, Hz), Integration |
| 4-Cyanobenzoyl chloride | (DMSO-d₆, 600 MHz) | 8.06 (d, J = 7.8 Hz, 2H), 7.96 (d, J = 7.8 Hz, 2H) |
| Compound | ¹³C NMR (Solvent, Frequency) | Chemical Shift (δ, ppm) |
| 4-Cyanobenzoyl chloride | (DMSO-d₆, 151 MHz) | 165.9, 134.7, 132.6, 129.9, 118.1, 115.1 |
This data is for the analogous compound 4-Cyanobenzoyl chloride and is presented for illustrative purposes. chemicalbook.com
High-Resolution Mass Spectrometry (HRMS):
HRMS is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to a very high degree of precision. This allows for the calculation of a unique elemental formula. For this compound, HRMS would confirm its molecular formula of C₈H₃Cl₂NO. The high resolution distinguishes the target compound from other molecules that may have the same nominal mass. The isotopic pattern resulting from the presence of two chlorine atoms (³⁵Cl and ³⁷Cl) would also be a key identifying feature in the mass spectrum.
For instance, in the analysis of 4-cyanobenzoyl chloride using HRMS with electrospray ionization (ESI), the calculated m/z for the protonated molecule [M+H]⁺ (C₈H₄ClNO + H⁺) was 166.0053, which closely matched the measured value of 166.0054. chemicalbook.com A similar level of accuracy would be expected for this compound.
| Technique | Ionization Mode | Parameter | Value |
| HRMS | ESI | Calculated m/z [M+H]⁺ for C₈H₄ClNO | 166.0053 |
| HRMS | ESI | Measured m/z [M+H]⁺ for C₈H₄ClNO | 166.0054 |
This data is for the analogous compound 4-Cyanobenzoyl chloride and is presented for illustrative purposes. chemicalbook.com
Chromatographic Purity Assessment and Isolation Methodologies (e.g., HPLC, Gas Chromatography)
Chromatographic techniques are essential for assessing the purity of this compound and for the isolation of the compound and its derivatives from reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.
High-Performance Liquid Chromatography (HPLC):
HPLC is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. For the purity assessment of benzoyl chloride derivatives, a reverse-phase HPLC method is often employed. In this method, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. A UV detector is commonly used for detection, as the aromatic ring in this compound absorbs UV light. By comparing the peak area of the main compound to the total area of all peaks in the chromatogram, the purity can be accurately determined.
A typical HPLC method for a related compound might involve a C18 column with a gradient elution system. The mobile phase could consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. The gradient would be programmed to change the composition of the mobile phase over time to achieve optimal separation of the target compound from any impurities.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
The above table represents a typical set of HPLC conditions that could be adapted for the analysis of this compound.
Gas Chromatography (GC):
GC is another powerful technique for separating and analyzing volatile and thermally stable compounds. epa.gov For chlorinated hydrocarbons and related compounds, GC with an electron capture detector (ECD) can be particularly effective due to the high sensitivity of the ECD to halogenated compounds. epa.gov Alternatively, a flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. researchgate.net
In a typical GC method, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column (the stationary phase). The separation is based on the compound's boiling point and its interaction with the stationary phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature used for identification. Purity is assessed by comparing the peak area of the target compound to the total peak area.
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), then ramp to 280 °C at 15 °C/min |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
The above table represents a typical set of GC conditions that could be adapted for the analysis of this compound.
Crystallographic Analysis for Structural Determination (e.g., X-ray Diffraction)
The process involves irradiating a single crystal with a focused beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of the individual atoms can be determined, leading to a complete and unambiguous structural elucidation.
Computational and Theoretical Investigations
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 2,6-dichloro-4-cyanobenzoyl chloride. Such calculations for this specific molecule would be expected to reveal key characteristics that govern its chemical behavior.
The benzoyl chloride core is substituted with three strong electron-withdrawing groups: two chlorine atoms at the ortho positions and a cyano group at the para position. These substituents significantly influence the electron distribution in the molecule. DFT calculations can quantify this effect through methods like Mulliken population analysis or by calculating Natural Bond Orbitals (NBO), which provide a measure of the partial atomic charges. stackexchange.com It is anticipated that the carbonyl carbon would possess a substantial partial positive charge, making it a highly electrophilic center and susceptible to nucleophilic attack. The electron-withdrawing groups enhance this electrophilicity by pulling electron density away from the carbonyl group.
Frontier Molecular Orbital (FMO) theory is another critical aspect that can be explored using quantum calculations. The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and the gap between them (HOMO-LUMO gap) are important descriptors of chemical reactivity. irjweb.comwuxiapptec.com For an electrophile like this compound, the LUMO is of particular interest. It is expected to be localized primarily on the carbonyl group, specifically on the antibonding π* orbital of the C=O bond. A low LUMO energy indicates a high susceptibility to attack by a nucleophile. wuxiapptec.com The presence of three electron-withdrawing groups is predicted to significantly lower the LUMO energy compared to unsubstituted benzoyl chloride, thereby increasing its reactivity. rsc.org The HOMO-LUMO gap is a general indicator of molecular stability; a smaller gap suggests higher reactivity. irjweb.comukm.my
Below is a hypothetical table of calculated electronic properties for this compound compared to benzoyl chloride, based on expected trends from DFT studies on related compounds. ukm.myresearchgate.netresearchgate.net
| Compound | Predicted Partial Charge on Carbonyl Carbon (a.u.) | Predicted LUMO Energy (eV) | Predicted HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Benzoyl Chloride | +0.45 | -1.0 | 4.8 |
| This compound | +0.65 | -2.5 | 4.2 |
Reaction Pathway Modeling and Transition State Analysis
Computational modeling can be used to map the entire energy profile of a reaction, including reactants, products, intermediates, and transition states. For this compound, a typical reaction would be a nucleophilic acyl substitution, such as hydrolysis. acs.orgresearchgate.netstackexchange.com This reaction is expected to proceed via a stepwise addition-elimination mechanism, which involves the formation of a tetrahedral intermediate. masterorganicchemistry.comlibretexts.orglibretexts.org
Reaction Pathway Modeling: The hydrolysis reaction would be initiated by the nucleophilic attack of a water molecule on the highly electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate. researchgate.net This intermediate is characterized by an sp3-hybridized carbon atom bonded to the original benzene (B151609) ring, the oxygen atom (now an oxyanion), the chlorine atom, and the incoming water molecule. The intermediate is typically a high-energy species but resides in a local energy minimum on the potential energy surface. Following its formation, the intermediate collapses by reforming the carbon-oxygen double bond and expelling the chloride ion as the leaving group. Subsequent deprotonation of the protonated carboxylic acid yields the final product, 2,6-dichloro-4-cyanobenzoic acid, and hydrochloric acid. wikipedia.org
Transition State Analysis: For each step in the reaction pathway (formation and breakdown of the tetrahedral intermediate), there is an associated transition state, which represents the maximum energy point along that reaction coordinate. researchgate.net Computational methods can locate and characterize these transition states. The energy difference between the reactants and the transition state is the activation energy, which determines the rate of the reaction.
For the hydrolysis of this compound, the first transition state would involve the partial formation of the bond between the water oxygen and the carbonyl carbon, and partial breaking of the C=O π bond. The high electrophilicity of the carbonyl carbon, induced by the electron-withdrawing substituents, is expected to lower the activation energy for this step, leading to a very fast reaction, a characteristic feature of acyl chlorides. viu.ca Theoretical calculations can confirm whether the formation or the breakdown of the tetrahedral intermediate is the rate-determining step by comparing the activation energies of the two corresponding transition states. iitd.ac.in
Structure-Reactivity Relationship Predictions in Derivatization
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. researchgate.net For the derivatization of this compound, QSAR principles can be used to predict how changes in its structure, or the structure of the reacting nucleophile, will affect reaction rates.
The Hammett equation is a classic example of a linear free energy relationship that quantifies the effect of substituting a benzene ring on the rate or equilibrium constant of a reaction. csbsju.edupharmacy180.com The reactivity of substituted benzoyl chlorides in nucleophilic substitution reactions often correlates well with Hammett substituent constants (σ). iitd.ac.incsbsju.eduresearchgate.net The substituents on the this compound molecule are all electron-withdrawing. The Hammett constants for these groups (σp-CN = +0.66, σm-Cl = +0.37) are positive, indicating their ability to stabilize negative charge and increase the electrophilicity of the reaction center.
A hypothetical Hammett plot for the reaction of various substituted benzoyl chlorides with a standard nucleophile would show that compounds with more electron-withdrawing groups react faster. csbsju.edu this compound would be expected to be one of the more reactive compounds in such a series due to the cumulative electron-withdrawing effect of its substituents. This high reactivity makes it an excellent acylating agent for a wide range of nucleophiles in derivatization reactions. researchgate.net
A predictive model could be built using calculated molecular descriptors (e.g., LUMO energy, partial charge on the carbonyl carbon) for a series of benzoyl chloride derivatives and correlating them with experimentally determined reaction rates. Such a model would allow for the in silico screening of potential derivatives and the prediction of their reactivity without the need for extensive experimental work.
| Substituent (para) | Hammett Constant (σp) | Predicted Relative Rate (k/k₀) | Qualitative Reactivity |
|---|---|---|---|
| -OCH₃ | -0.27 | < 1 | Decreased |
| -H | 0.00 | 1 | Baseline |
| -Cl | +0.23 | > 1 | Increased |
| -CN | +0.66 | >> 1 | Significantly Increased |
| -NO₂ | +0.78 | >>> 1 | Highly Increased |
Note: The table illustrates the expected trend based on Hammett constants. The reactivity of this compound would be further enhanced by the two ortho-chloro substituents.
Molecular Dynamics Simulations of Reaction Intermediates
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. easychair.org For chemical reactions, MD simulations, especially when combined with quantum mechanics (QM/MM methods), can provide invaluable insights into the dynamic behavior of reaction intermediates and the role of the solvent. nih.govacs.orgeasychair.org
In the context of reactions involving this compound, MD simulations could be employed to study the stability and dynamics of the tetrahedral intermediate formed during nucleophilic acyl substitution. nih.gov While static quantum chemical calculations can determine the energy of the intermediate, MD simulations can reveal how this intermediate interacts with its surrounding solvent environment over time. researchgate.net
For instance, in a hydrolysis reaction, MD simulations would model the tetrahedral intermediate surrounded by a large number of water molecules. These simulations could track the formation and breaking of hydrogen bonds between the solvent and the intermediate. nih.gov It is expected that the negatively charged oxyanion of the intermediate would be strongly stabilized by hydrogen bonding with surrounding water molecules. researchgate.net The simulations can also provide information on the lifetime of the intermediate and the conformational changes it might undergo before collapsing to products. nih.gov
Furthermore, MD simulations are crucial for understanding solvent effects on the reaction pathway. easychair.orgnih.gov The choice of solvent can significantly influence reaction rates, and MD can help elucidate the molecular-level reasons for these observations. By simulating the reaction in different solvents (e.g., polar protic, polar aprotic, nonpolar), one could analyze the differential solvation of the reactants, transition states, and intermediates, providing a deeper understanding of the reaction mechanism. researchgate.net
Future Research Trajectories and Innovations
Development of Sustainable and Green Synthetic Routes
Traditional synthesis of benzoyl chlorides often involves reagents like thionyl chloride or oxalyl chloride, which present environmental and safety challenges. Future research will prioritize the development of "green" alternatives that minimize waste and avoid hazardous substances.
Key sustainable approaches for the synthesis of 2,6-dichloro-4-cyanobenzoyl chloride could include:
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature and mixing, which can lead to higher yields and purity. researchgate.net This technology is particularly advantageous for managing highly reactive intermediates like acyl chlorides, enhancing safety and process efficiency.
Electrochemical Methods: Electrosynthesis represents a promising green alternative, using electricity to drive chemical reactions. This approach can reduce the reliance on traditional oxidizing or chlorinating agents, often replacing them with more environmentally benign options.
Biocatalysis: The use of enzymes or whole-cell biocatalysts could offer a highly selective and sustainable route. While challenging, the discovery or engineering of an enzyme capable of converting a suitable precursor to the target acyl chloride would represent a significant leap in green chemical manufacturing.
Alternative Solvents: Moving away from conventional chlorinated solvents towards greener alternatives like ionic liquids or supercritical fluids could drastically reduce the environmental footprint of the synthesis process.
Exploration of Novel Catalytic Systems for Synthesis and Derivatization
Catalysis is fundamental to modern chemical synthesis, offering pathways to new molecules with high efficiency and selectivity. For this compound, future research will likely focus on two main areas: catalysts for its efficient synthesis and catalysts for its subsequent conversion into more complex molecules (derivatization).
In the synthesis of related compounds like 2,6-dichlorobenzoyl chloride, catalysts such as tertiary amines or substituted ureas have been shown to improve yield and purity. google.com Building on this, research could explore:
Organocatalysis: Metal-free organocatalysts are an attractive option for reducing heavy metal contamination in final products, which is particularly important in pharmaceutical and electronic materials applications.
Nanocatalysis: Nanoparticle-based catalysts can offer high surface area and unique reactivity, potentially leading to more efficient and selective chlorination or cyanation reactions in the synthesis pathway.
Phase-Transfer Catalysis: For reactions involving multiple phases (e.g., a solid cyanide salt and an organic solvent), phase-transfer catalysts can significantly accelerate reaction rates, as demonstrated in the synthesis of related dichlorobenzoyl cyanides. researchgate.net
For derivatization, the acyl chloride group is highly reactive. Novel catalytic systems can help control this reactivity, enabling selective reactions at one part of the molecule while leaving others untouched. For instance, palladium-catalyzed cross-coupling reactions could potentially be developed to functionalize the aryl ring, while chemoselective catalysts could facilitate reactions with the cyano group, opening up a wide range of synthetic possibilities. nih.gov
Integration into Automated and High-Throughput Synthesis Platforms
The future of chemical discovery, particularly in the pharmaceutical and materials science sectors, relies on the ability to rapidly synthesize and test large libraries of compounds. youtube.com this compound, with its reactive acyl chloride handle, is an ideal building block for such endeavors.
Future research will focus on integrating this compound into automated synthesis platforms. chemrxiv.org These systems can perform numerous reactions in parallel, allowing for the rapid creation of diverse molecular libraries. For example, by reacting this compound with a wide array of amines, alcohols, or other nucleophiles in a 96-well plate format, hundreds of new amide and ester derivatives can be generated and screened for biological activity or material properties. acs.org This high-throughput experimentation (HTE) approach accelerates the discovery process, enabling researchers to quickly identify promising lead compounds. aurorabiomed.com The development of robust, automated protocols for reactions involving this acyl chloride will be a key enabler for its use in next-generation discovery programs.
Discovery of Unforeseen Applications in Emerging Chemical Fields
While the current uses of this compound are likely as an intermediate for agrochemicals or pharmaceuticals, its unique substitution pattern suggests potential for unforeseen applications. The combination of steric hindrance from the ortho-chlorine atoms, the electronic effects of all substituents, and multiple reactive sites makes it a compelling candidate for exploration in new areas.
Potential emerging fields for application include:
Medicinal Chemistry: The dichlorinated phenyl motif is present in numerous bioactive compounds. This fragment could be explored as a scaffold for developing new classes of protein kinase inhibitors or other therapeutic agents. The cyano group can act as a hydrogen bond acceptor or be transformed into other functional groups, adding to its versatility in drug design.
Materials Science: Acyl chlorides are used in the synthesis of high-performance polymers like aramids and polyarylates. The specific functionalities of this compound could be leveraged to create novel polymers with enhanced thermal stability, flame retardancy, or unique electronic properties.
Chemical Probes: The reactivity of the acyl chloride allows it to be used to "tag" biological molecules, such as proteins or metabolites, for analytical purposes. chromatographyonline.comgeomar.de Its unique structure could be incorporated into chemical probes designed to study specific biological pathways or identify new drug targets.
Liquid Crystals: Compounds containing cyanobiphenyl-like structures are known to exhibit liquid crystalline properties. While this molecule is not a biphenyl, its rigid, polar structure suggests that its derivatives could be investigated for applications in display technologies. google.com
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for characterizing 2,6-Dichloro-4-cyanobenzoyl chloride, and how can spectral discrepancies be resolved?
- Methodology : Use a combination of NMR (¹H/¹³C), FT-IR , and mass spectrometry for structural confirmation. Cross-reference spectral data with authoritative databases like the NIST Chemistry WebBook to resolve discrepancies (e.g., unexpected peaks due to residual solvents or isomerization). For quantitative purity assessment, employ HPLC with UV detection (λ = 210–260 nm) calibrated against certified reference materials .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology : Use impervious gloves (e.g., nitrile) and tightly sealed goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation of vapors. Store the compound at 0–6°C in airtight containers to minimize hydrolysis . In case of spills, neutralize with dry sodium bicarbonate before disposal .
Q. How can researchers ensure the stability of this compound during storage and experimental use?
- Methodology : Monitor for hydrolysis by tracking pH changes in solution or via FT-IR (disappearance of the carbonyl chloride peak at ~1770 cm⁻¹). Store under inert gas (e.g., argon) and avoid prolonged exposure to moisture. For long-term stability, conduct accelerated aging studies at elevated temperatures (e.g., 40°C) and analyze degradation products using GC-MS .
Advanced Research Questions
Q. What synthetic strategies minimize byproduct formation during the preparation of this compound from its precursors?
- Methodology : Optimize chlorination conditions using thionyl chloride or PCl₅ in anhydrous dichloromethane at 0–5°C to suppress side reactions (e.g., ring chlorination). Monitor reaction progress via TLC (silica gel, hexane:EtOAc 4:1). Post-synthesis, purify via vacuum distillation (bp ~120–130°C at 10 mmHg) or recrystallization from dry toluene to remove residual 4-cyanobenzoic acid .
Q. How can researchers address contradictions in reported melting points or reactivity data for this compound?
- Methodology : Perform differential scanning calorimetry (DSC) to determine the exact melting point range, accounting for polymorphic forms or impurities. Compare results with peer-reviewed studies (e.g., CAS Common Chemistry ) and validate purity via elemental analysis (C, H, N, Cl). For reactivity conflicts, replicate experiments under controlled humidity/temperature and document kinetic data using in situ FT-IR or Raman spectroscopy .
Q. What mechanistic insights explain the compound’s selectivity in nucleophilic acyl substitution reactions?
- Methodology : Conduct DFT calculations to map the electrophilicity of the carbonyl carbon, influenced by electron-withdrawing substituents (-Cl, -CN). Validate experimentally via competitive reactions with amines/thiols, analyzed by LC-MS . Use X-ray crystallography (as in structurally analogous compounds) to correlate steric effects of the 2,6-dichloro substitution with reaction rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
